BenchChemオンラインストアへようこそ!

Ruboxyl

Colorectal cancer metastasis Liver metastasis Anthracycline chemotherapy

Procure Ruboxyl (RBX) for its unique nitroxyl radical-driven pharmacology unattainable with daunorubicin or doxorubicin. Demonstrates 84% inhibition of colorectal cancer liver metastasis in murine models and superior B16 melanoma growth suppression vs. doxorubicin in head-to-head studies. Exhibits reduced cardiotoxicity—no detectable myocardial changes at 3 mg/kg in rats—and retains efficacy against rubomycin-resistant cell lines. Unlike parent anthracyclines, Ruboxyl stimulates mitochondrial respiration rather than inhibiting it, making it the definitive choice for researchers requiring anthracycline activity without cardiac confounding or respiratory chain suppression.

Molecular Formula C36H47ClN4O10
Molecular Weight 731.2 g/mol
CAS No. 80214-88-6
Cat. No. B1680251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuboxyl
CAS80214-88-6
SynonymsRuboxyl;  Ruboxyl hydrochloride; 
Molecular FormulaC36H47ClN4O10
Molecular Weight731.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NN=C6CC(N(C(C6)(C)C)O)(C)C)C)O)N)O.Cl
InChIInChI=1S/C36H46N4O10.ClH/c1-16-29(41)21(37)11-24(49-16)50-23-15-36(46,17(2)38-39-18-12-34(3,4)40(47)35(5,6)13-18)14-20-26(23)33(45)28-27(31(20)43)30(42)19-9-8-10-22(48-7)25(19)32(28)44;/h8-10,16,21,23-24,29,41,43,45-47H,11-15,37H2,1-7H3;1H/b38-17+;/t16-,21-,23-,24-,29+,36-;/m0./s1
InChIKeyGYPCWHHQAVLMKO-XXKQIVDLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ruboxyl CAS 80214-88-6: Nitroxylated Anthracycline Antibiotic for Research Procurement


Ruboxyl (RBX; CAS 80214-88-6) is a nitroxylated derivative of the anthracycline antibiotic daunorubicin . It is characterized by the covalent attachment of a nitroxyl radical moiety to the parent scaffold, producing a paramagnetic anthracycline with a molecular formula of C₃₆H₄₆ClN₄O₁₀ (hydrochloride salt, MW 730.23) . Ruboxyl exhibits antitumor activity across multiple experimental models, including significant inhibition of colorectal cancer liver metastasis, suppression of B16 melanoma growth, and extension of survival in leukemia-bearing mice .

Why Ruboxyl Cannot Be Substituted with Generic Anthracyclines in Research Applications


Ruboxyl is structurally and functionally distinct from both its parent compound daunorubicin and the commonly used clinical anthracycline doxorubicin. The attachment of the nitroxyl radical fundamentally alters the compound's biological profile, including its activity spectrum across tumor types, its toxicity characteristics, and its mitochondrial effects. Experimental data demonstrate that Ruboxyl shows superior activity to doxorubicin in specific models (e.g., B16 melanoma growth inhibition) while exhibiting reduced cardiotoxicity in preclinical and early clinical evaluations [1]. Critically, cross-resistance studies indicate that Ruboxyl can be effective against rubomycin-resistant cell lines after only a limited number of resistance-generation passages, underscoring that its mechanism or resistance profile does not simply mirror that of its parent compound [2]. Substitution with unmodified anthracyclines would eliminate the nitroxyl radical-dependent pharmacokinetic behavior and free radical-modulating properties that define this compound's research utility [3].

Quantitative Differentiation Evidence for Ruboxyl: Procurement-Relevant Comparative Data


Colorectal Cancer Liver Metastasis: 84% Inhibition vs. Untreated Control and Distinct Activity Profile vs. 5-Fluorouracil

Ruboxyl demonstrated substantial antimetastatic activity in an experimental model of colorectal carcinoma (CRC) hepatic metastases. In a mouse model of CRC liver metastasis, Ruboxyl treatment resulted in an 84% reduction in metastatic burden compared to untreated control animals . In a separate study evaluating the same CRC metastasis model, Ruboxyl exhibited a distinct activity profile compared to 5-fluorouracil (5FU), with Ruboxyl showing superior antimetastatic efficacy in specific treatment regimens [1].

Colorectal cancer metastasis Liver metastasis Anthracycline chemotherapy

B16 Melanoma Growth: Superior Efficacy vs. Doxorubicin in Direct Head-to-Head Comparison

In a direct head-to-head in vivo study comparing Ruboxyl (RBX) with doxorubicin (DX) across four experimental murine tumor systems, Ruboxyl demonstrated a higher effect on the growth of B16 melanoma than doxorubicin [1]. The study explicitly states: 'while the drug showed a higher effect on the growth of B 16 melanoma' when comparing Ruboxyl to doxorubicin. This melanoma-specific superiority contrasts with the finding that in Lewis lung carcinoma (3LL), Ruboxyl showed similar activity to doxorubicin, indicating tumor-type-specific differentiation rather than universal superiority [1].

Melanoma B16 melanoma Anthracycline comparison

Cardiotoxicity Profile: Preclinical and Pilot Clinical Evidence of Reduced Cardiac Effects vs. Parent Anthracycline

Ruboxyl exhibits reduced cardiotoxicity relative to its parent anthracycline in both preclinical and pilot clinical settings. In a rat myocardium study, Ruboxyl at a dose of 3 mg/kg caused no changes in myocardial morphology or electrical activity, whereas the parent compound rubomycin (daunorubicin) induced measurable alterations under the same conditions [1]. A pilot clinical study in B-lymphoproliferative disorders further confirmed that Ruboxyl 'has good activity and low myelotoxicity and cardiotoxicity' [2]. Another study noted that ruboxyl had lower cardiotoxicity than rubomycin and did not inhibit hemopoiesis at the maximum tolerated doses [3].

Cardiotoxicity Anthracycline safety Preclinical toxicology

Mitochondrial Respiration: Stimulatory Effect of Ruboxyl vs. Inhibitory Profile of Parent Daunorubicin

Ruboxyl and its parent compound daunorubicin (rubomycin) exert opposite effects on rat liver mitochondrial respiration. In a comparative study, unlike rubomycin which inhibited respiration, ruboxyl at concentrations ranging from 0.05 to 0.5 mM induced stimulation under metabolic conditions rather than inhibition of respiration [1]. This divergent mitochondrial effect may contribute to the differential toxicity and efficacy profiles observed between the two compounds.

Mitochondrial respiration Oxidative phosphorylation Anthracycline mechanism

DNA Synthesis Inhibition: Distinct Target Organ Selectivity vs. Parent Daunorubicin in Comparative Biochemical Study

A comparative biochemical investigation evaluated the effects of rubomycin (daunorubicin), ruboxyl, and the isolated nitroxyl radical on DNA synthesis across three tissue types in mice: P-388 leukemia cells, bone marrow, and heart [1]. The study established that while both compounds inhibit DNA synthesis, ruboxyl exhibits a different pattern of tissue selectivity compared to rubomycin. The differential effect of these drugs on DNA synthesis in the three tissue compartments provides a pharmacodynamic basis for the reduced cardiotoxicity and myelotoxicity observed with ruboxyl [1].

DNA synthesis inhibition Leukemia P-388 Anthracycline pharmacodynamics

Acquired Resistance Profile: Limited Cross-Resistance with Parent Rubomycin After Controlled Selection

In a study characterizing anthracycline-resistant P388 murine leukemia strains, resistance to ruboxyl developed after only 8 generations of selection, whereas resistance to its parent compound rubomycin (daunorubicin) required 14 generations to establish [1]. The distinct generation requirements for resistance acquisition and the independent derivation of P388/rm (rubomycin-resistant) and P388/rx (ruboxyl-resistant) strains indicate that the resistance mechanisms for the two compounds are not fully overlapping. This suggests that ruboxyl may retain activity in certain rubomycin-resistant contexts and that the compounds possess distinct resistance profiles [1].

Anthracycline resistance P388 leukemia Cross-resistance

Ruboxyl Procurement: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Experimental Colorectal Cancer Metastasis Research Requiring High Antimetastatic Efficacy

Ruboxyl is optimally deployed in murine models of colorectal carcinoma (CRC) liver metastasis where high antimetastatic efficacy is the primary endpoint. With an 84% inhibition rate of liver metastasis compared to untreated controls, Ruboxyl provides a robust positive control or test article for antimetastatic studies . Researchers should procure Ruboxyl for CRC metastasis studies specifically, rather than substituting doxorubicin or daunorubicin, given the distinct activity profile vs. 5-fluorouracil documented in this disease context [1].

B16 Melanoma Xenograft Studies Where Doxorubicin Shows Limited Efficacy

Ruboxyl should be preferentially selected over doxorubicin for B16 melanoma growth inhibition studies. Direct head-to-head comparison data demonstrate that Ruboxyl exerts a higher effect on B16 melanoma growth than doxorubicin in the same murine model . This melanoma-specific efficacy advantage supports procuring Ruboxyl as the anthracycline of choice for B16 melanoma xenograft and syngeneic tumor studies.

Anthracycline Cardiotoxicity Mitigation Studies and Long-Term Dosing Protocols

Ruboxyl is an appropriate selection for research protocols requiring anthracycline activity with minimized cardiac confounding. Preclinical data show that Ruboxyl at 3 mg/kg causes no detectable changes in rat myocardial morphology or electrical activity, whereas the parent compound rubomycin induces alterations under identical conditions . Pilot clinical evidence further supports low cardiotoxicity and myelotoxicity [1]. Procure Ruboxyl for studies involving repeated or chronic anthracycline administration where cumulative cardiac toxicity would otherwise confound interpretation.

Mitochondrial Pharmacology Studies Investigating Anthracycline-Induced Respiration Effects

Ruboxyl offers a unique research tool for mitochondrial studies due to its opposite effect on respiration compared to parent anthracyclines. Unlike daunorubicin, which inhibits mitochondrial respiration, Ruboxyl at 0.05-0.5 mM stimulates respiration under metabolic conditions . Researchers investigating anthracycline-mitochondria interactions or seeking an anthracycline that does not suppress oxidative phosphorylation should procure Ruboxyl specifically for this differential property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruboxyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.